molecular formula C15H19N3O2 B6630009 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B6630009
M. Wt: 273.33 g/mol
InChI Key: QTUGULIGTLGSCT-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is a complex organic compound that features a benzodioxepin ring fused with a pyrazole moiety

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(13-9-17-18-10-13)16-8-12-4-2-5-14-15(12)20-7-3-6-19-14/h2,4-5,9-11,16H,3,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGULIGTLGSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=C3C(=CC=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrazole Group: The pyrazole ring can be introduced via a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Final Coupling: The benzodioxepin and pyrazole intermediates are coupled using a suitable linker, often through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could act as a ligand for certain receptors or enzymes, influencing biological pathways and potentially leading to therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its structural features suggest it could interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxepin ring may facilitate binding to hydrophobic pockets, while the pyrazole moiety could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine
  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

Uniqueness

Compared to similar compounds, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine stands out due to the specific positioning of the substituents on the benzodioxepin ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

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